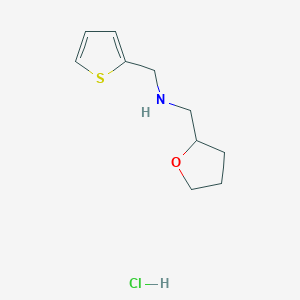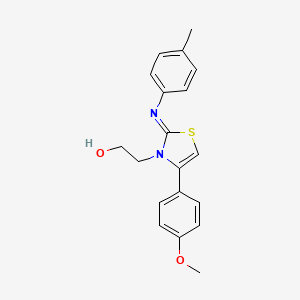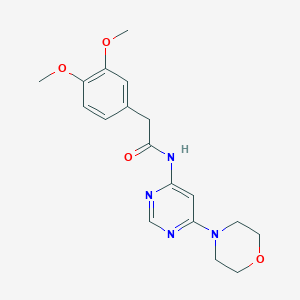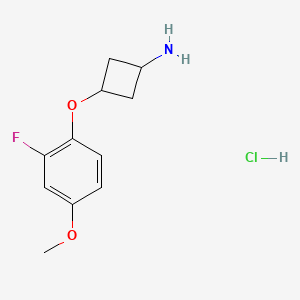![molecular formula C19H16N6O4 B2414529 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034504-04-4](/img/structure/B2414529.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic molecule, drawing interest due to its potential applications in various fields. It is a complex organic molecule combining pyrimidine and quinazoline moieties, which are notable for their biological and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process. Starting materials often include derivatives of pyrimidine and quinazoline. Key steps may involve:
Formation of intermediate compounds through nucleophilic substitution.
Cyclization reactions to form the pyrimidine and quinazoline rings.
Amide coupling reactions to form the final product.
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary but typically involve controlled environments to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale. Techniques such as continuous flow chemistry could be employed to increase efficiency and scalability. Purification methods such as recrystallization, chromatography, or distillation would be essential to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various reactions, including:
Oxidation: Can be oxidized at the pyrimidine and quinazoline rings.
Reduction: Reduction may occur at carbonyl groups.
Substitution: Nucleophilic substitution reactions on the pyrimidine and quinazoline rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, and acetone are commonly used.
Major Products
The major products formed depend on the nature of the reactions, but typically involve derivatives with modified functional groups, enhancing the molecule's properties or reactivity.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound serves as a precursor for synthesizing more complex molecules and as a reagent in organic reactions.
Biology
Biologically, it exhibits activity against certain enzymes or receptors, making it a potential candidate for drug development.
Medicine
In medicine, its unique structure could be harnessed for therapeutic purposes, particularly in targeting specific cellular pathways or diseases.
Industry
Industrially, it may be used in developing new materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. This interaction often involves binding to the active site, inhibiting or activating the target, which then influences the biological pathway involved.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other compounds with similar structures, this molecule stands out due to its dual pyrimidine-quinazoline structure, providing unique reactivity and biological activity.
List of Similar Compounds
Pyrimidine derivatives
Quinazoline derivatives
Amino acid-derived amides
This combination of properties opens up diverse applications and makes the compound a significant subject of research and development.
There you go! Let me know how to make it better.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c26-15(10-24-11-22-14-6-2-1-4-12(14)17(24)27)20-8-9-25-18(28)13-5-3-7-21-16(13)23-19(25)29/h1-7,11H,8-10H2,(H,20,26)(H,21,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWBABLADFFMKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
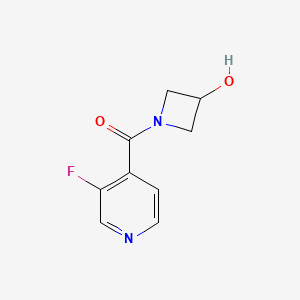
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)
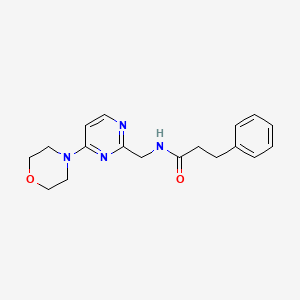
![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)
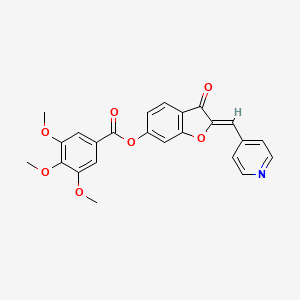
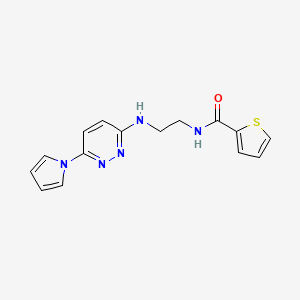
![3-(4-fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414456.png)

![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2414458.png)
![Methyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)benzoate](/img/structure/B2414461.png)
